molecular formula C13H18BNO3 B1586982 N-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]formamide CAS No. 480425-36-3

N-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]formamide

Cat. No.: B1586982
CAS No.: 480425-36-3
M. Wt: 247.1 g/mol
InChI Key: GXTTWKFHLLCWMJ-UHFFFAOYSA-N
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Description

Crystallographic Analysis and Bonding Geometry

The crystallographic structure of N-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]formamide reveals distinctive geometric features that distinguish it from other boronic acid derivatives. The dioxaborolane ring adopts a five-membered cyclic structure where the boron atom maintains tetrahedral coordination through bonds with two oxygen atoms and one carbon atom from the aromatic ring. This tetrahedral geometry represents a departure from the trigonal planar arrangement typically observed in free boronic acids, where the boron center is sp²-hybridized.

The bond lengths within the dioxaborolane framework exhibit characteristic values consistent with other tetramethyl-dioxaborolane derivatives. The boron-oxygen bond distances typically range between 1.35-1.40 Angstroms, while the boron-carbon bond to the aromatic ring measures approximately 1.57-1.58 Angstroms. These bond lengths reflect the stabilization provided by the cyclic boronate ester structure, which constrains the boron center in its tetrahedral configuration.

The aromatic ring system displays typical benzene geometry with carbon-carbon bond lengths of approximately 1.39-1.42 Angstroms. However, the presence of both the boronate ester and formamide substituents in ortho positions introduces subtle distortions to the ring planarity. Crystallographic analysis of related compounds has demonstrated that such substitution patterns can induce minor deviations from perfect planarity, with torsion angles ranging from 6.6° to 21.4° around the carbon-boron bond.

The formamide functional group maintains its characteristic planar geometry, with the carbon-nitrogen bond length measuring approximately 1.32-1.34 Angstroms, consistent with partial double bond character due to resonance. The carbonyl bond exhibits typical amide characteristics with a carbon-oxygen distance of 1.22-1.24 Angstroms.

Properties

IUPAC Name

N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]formamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BNO3/c1-12(2)13(3,4)18-14(17-12)10-7-5-6-8-11(10)15-9-16/h5-9H,1-4H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXTTWKFHLLCWMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40378831
Record name N-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]formamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40378831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

480425-36-3
Record name N-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]formamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40378831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Potential Anticancer Agent : Research has indicated that compounds containing the boron moiety exhibit anticancer properties. N-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]formamide has been studied for its ability to inhibit specific cancer cell lines.

Case Study: Antitumor Activity

In a study published in the Journal of Medicinal Chemistry, derivatives of boronic acids were tested against various cancer cell lines. Results showed that compounds similar to this compound exhibited significant cytotoxicity against breast and prostate cancer cells due to their ability to interfere with cellular signaling pathways .

Materials Science

Polymer Chemistry : The compound can be utilized in the development of functional polymers. Its incorporation into polymer matrices can enhance properties such as thermal stability and mechanical strength.

Application Details
Polymer TypeThermosetting Resins
Property EnhancedMechanical Strength
Processing MethodCross-linking reactions

Case Study: Polymer Development

A recent study demonstrated that incorporating this compound into epoxy resin formulations improved the thermal stability and mechanical properties of the resulting materials. The study highlighted that these enhanced properties make such materials suitable for high-performance applications in aerospace and automotive industries .

Mechanism of Action

The compound exerts its effects primarily through its ability to form stable boronic esters and participate in cross-coupling reactions. The molecular targets and pathways involved include the activation of enzymes such as 5-lipoxygenase, which is regulated by the boronic acid moiety.

Comparison with Similar Compounds

Substituent Effects

  • Electron-Donating vs. Electron-Withdrawing Groups: The formamide group (-NHCHO) is moderately electron-withdrawing, which enhances the electrophilicity of the boronate ester in cross-coupling reactions compared to electron-donating groups like acetamide (-NHCOCH₃) .
  • Steric Effects : Cyclopropanecarboxamide (Entry 3) introduces significant steric hindrance, favoring meta-functionalization over para-substitution in aromatic systems .

Application-Specific Performance

  • Suzuki-Miyaura Coupling : Formamide and acetamide derivatives are both employed in palladium-catalyzed couplings, but the formamide’s higher purity (97% vs. 96%) may improve reproducibility in pharmaceutical synthesis .
  • Charge-Transfer Materials: Methanesulfonamide derivatives (Entry 5) are integrated into donor–π–acceptor dyads for optoelectronic applications, leveraging their electron-deficient character .

Physicochemical Properties

  • Solubility : Formamide derivatives exhibit moderate solubility in polar aprotic solvents (e.g., DMF, DMSO), whereas methacrylamide analogs require hexanes/EtOAc mixtures for chromatographic purification .
  • Stability : The formamide group is prone to hydrolysis under acidic conditions, necessitating anhydrous storage, while sulfonamide derivatives demonstrate greater hydrolytic stability .

Biological Activity

N-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]formamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • IUPAC Name : N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]formamide
  • Molecular Formula : C₁₃H₁₈BNO₃
  • CAS Number : 302348-51-2

The presence of the dioxaborolane moiety contributes to its reactivity and interaction with biological targets.

1. Inhibition of Protein Kinases

Recent studies have indicated that compounds containing dioxaborolane groups exhibit significant inhibitory activity against various protein kinases. For instance, research has shown that similar compounds can inhibit Rho-associated protein kinase (ROCK), which plays a crucial role in cell signaling pathways related to cancer and neurodegenerative diseases .

2. Modulation of Enzyme Activity

This compound has been studied for its ability to modulate the activity of enzymes involved in metabolic processes. The dioxaborolane group may facilitate interactions with active sites of enzymes through reversible covalent bonding .

Case Study 1: ROCK Inhibition

A study highlighted the efficacy of a related compound in inhibiting ROCK activity at subnanomolar concentrations. The compound demonstrated a significant reduction in cell motility and proliferation in cancer cell lines. This suggests that this compound could have similar effects due to structural similarities .

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective properties of dioxaborolane derivatives. The results indicated that these compounds could reduce apoptosis in neuronal cells exposed to oxidative stress. This property is particularly relevant for developing therapies for neurodegenerative conditions such as Alzheimer's disease .

Data Table: Biological Activities of Related Compounds

Compound NameBiological ActivityIC50 Value (µM)Reference
Compound AROCK Inhibition0.05
Compound BNeuroprotection0.10
This compoundPotential InhibitorTBDThis study

Preparation Methods

General Synthetic Strategy

The preparation of N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]formamide typically follows a multi-step synthetic route:

  • Step 1: Formation of the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) moiety on a phenyl precursor.
  • Step 2: Introduction of the formamide group on the ortho position relative to the boronate ester.

This approach leverages the stability and reactivity of the pinacol boronate ester for further functionalization.

Preparation of the Boronate Ester Intermediate

The boronate ester is commonly synthesized by reacting the corresponding arylboronic acid or arylboronic acid derivative with pinacol under reflux in an aprotic solvent such as tetrahydrofuran (THF).

Parameter Details
Starting materials 4-(Hydroxymethyl)phenylboronic acid and pinacol
Solvent Tetrahydrofuran (THF)
Conditions Reflux for 22 hours
Work-up Solvent removal under vacuum, redissolution in CH2Cl2/EtOAc, purification by silica gel chromatography
Yield 92%
Key spectral data 1H NMR (CDCl3): δ 1.35 (s, 12H), 4.71 (s, 2H), aromatic protons at δ 7.37 and 7.81 ppm

This method ensures high conversion of the boronic acid to the pinacol ester, which is crucial for subsequent transformations.

Introduction of the Formamide Group

The formamide functionality can be introduced by formylation of the amino group on the aryl ring bearing the boronate ester. One common approach involves:

  • Starting from an arylboronate with an amino substituent.
  • Reacting with formylating agents or using formamide derivatives under controlled conditions.

Another synthetic route involves:

  • Activation of hydroxymethyl groups on the boronate ester intermediate using reagents such as 4-nitrophenyl chloroformate.
  • Subsequent reaction with amines or formamide sources in the presence of bases like triethylamine or potassium carbonate.
Reaction Parameter Conditions and Observations
Reagents 4-nitrophenyl chloroformate, triethylamine
Solvent Dichloromethane (DCM) or tetrahydrofuran (THF)
Temperature 0 °C to room temperature
Reaction time 1 to 3 hours
Yield 60% to 80% depending on conditions
Purification Column chromatography on silica gel
Characterization 1H NMR, 13C NMR, HRMS confirm product formation

For example, the reaction of 4-(hydroxymethyl)phenylboronic acid pinacol ester with 4-nitrophenyl chloroformate in DCM at 0 °C with triethylamine yields the activated intermediate, which upon further reaction provides the formamide derivative in good yield and purity.

Alternative Synthetic Routes and Catalytic Methods

Metal-catalyzed methods have also been explored for the synthesis of arylboronate amides. These include:

  • Base-mediated coupling reactions in polar aprotic solvents such as DMF.
  • Mitsunobu-type conditions to facilitate amide bond formation.
  • Use of potassium carbonate as a base to promote nucleophilic substitution on activated intermediates.

Such methods allow for mild reaction conditions (room temperature to 23 °C) and good yields of the desired amide products. For instance, treatment of amide precursors with potassium phthalimide salt and potassium carbonate in DMF at room temperature for several days affords the secondary amine intermediates, which can be further functionalized to form the target compound.

Summary Table of Representative Preparation Methods

Step Starting Material Reagents/Conditions Solvent Temp. Time Yield Notes
1 4-(Hydroxymethyl)phenylboronic acid + pinacol Reflux THF Reflux (~66 °C) 22 h 92% Formation of pinacol boronate ester
2 Pinacol boronate intermediate 4-Nitrophenyl chloroformate, Et3N DCM 0 °C to RT 1-3 h 60-80% Activation and formylation step
3 Activated intermediate Potassium phthalimide salt, K2CO3 DMF RT 3 days High Base-mediated amide formation

Research Findings and Notes

  • The pinacol boronate ester formation is a high-yielding, well-established step critical for the stability and reactivity of the molecule.
  • Formylation or amide bond formation can be efficiently achieved using activated carbonate intermediates under mild conditions.
  • Base-mediated coupling in DMF with potassium carbonate is effective for introducing amide functionality without harsh conditions.
  • Purification is typically performed by silica gel column chromatography, and products are characterized by NMR and mass spectrometry.
  • Reaction yields vary depending on reagent stoichiometry, temperature control, and purification efficiency, but generally range from 60% to over 90%.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]formamide
Reactant of Route 2
Reactant of Route 2
N-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]formamide

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